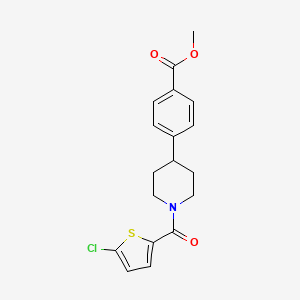

![molecular formula C13H22O B2612916 6-Cyclohexyl-1-oxaspiro[2.5]octane CAS No. 2248362-10-7](/img/structure/B2612916.png)

6-Cyclohexyl-1-oxaspiro[2.5]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

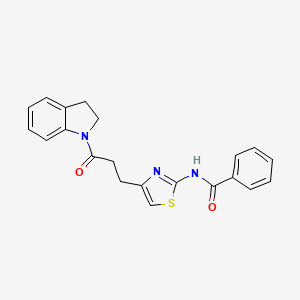

6-Cyclohexyl-1-oxaspiro[2.5]octane , also known as methylene cyclohexane oxide , is a bicyclic organic compound with the molecular formula C7H12O . It features a unique spirocyclic structure, where an oxygen atom bridges two adjacent carbon atoms in a six-membered cyclohexane ring. The compound exhibits interesting properties due to this arrangement .

Synthesis Analysis

The synthesis of 6-Cyclohexyl-1-oxaspiro[2.5]octane can be achieved through various methods, including epoxidation of cyclohexene followed by cyclization. Researchers have explored both chemical and catalytic routes to obtain this compound. Further studies are needed to optimize the synthetic pathways and enhance yields .

Molecular Structure Analysis

The molecular structure of 6-Cyclohexyl-1-oxaspiro[2.5]octane consists of a cyclohexane ring fused with a spirocyclic oxygen atom. The cyclohexyl group provides rigidity, affecting its conformational preferences. Analyzing the stereochemistry and spatial arrangement of substituents is crucial for understanding its reactivity and biological interactions .

Chemical Reactions Analysis

The compound’s reactivity involves ring-opening reactions, nucleophilic attacks at the oxygen center, and rearrangements. Researchers have investigated its behavior under various conditions, including acid-catalyzed hydrolysis and nucleophilic substitution. Exploring its reactivity with different nucleophiles and electrophiles remains an active area of study .

Physical And Chemical Properties Analysis

Mechanism of Action

While the specific biological mechanism of 6-Cyclohexyl-1-oxaspiro[2.5]octane is not fully elucidated, its spirocyclic nature suggests potential interactions with enzymes, receptors, or other biomolecules. Researchers have hypothesized its involvement in modulating cellular processes, but further investigations are necessary to confirm its biological targets .

properties

IUPAC Name |

6-cyclohexyl-1-oxaspiro[2.5]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)10-14-13/h11-12H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCWFEKCLJAZLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCC3(CC2)CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2612833.png)

![4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid](/img/structure/B2612838.png)

![N-(4-bromo-2-fluorophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2612841.png)

![Ethyl 4-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2612843.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2612847.png)

![Ethyl 3-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2612849.png)

![4-[4,7-Dimethyl-2-[(2-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2612856.png)